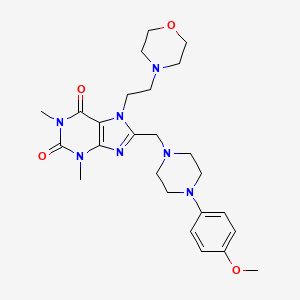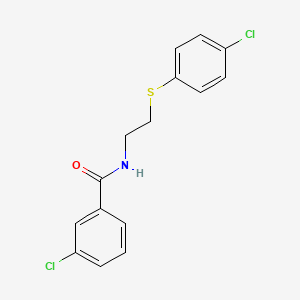
3-Chloro-N-(2-((4-chlorophenyl)sulfanyl)ethyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Chloro-N-(2-((4-chlorophenyl)sulfanyl)ethyl)benzenecarboxamide” is a synthetic compound with potential applications in various fields of research and industry. It is also known by its chemical formula C15H13Cl2NO3S .
Molecular Structure Analysis
The molecular formula of this compound is C15H13Cl2NO3S . This indicates that it contains 15 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom. The molar mass is 358.24 .Scientific Research Applications
Synthesis and Unique Properties
Research by Nakayama et al. (1998) on the synthesis of selenacyclooctane derivatives through the reaction of chloro compounds with selenium showcases the methodological advancements in producing compounds with unique structural properties. This work emphasizes the potential for creating novel chemicals with distinct physical or chemical characteristics suitable for various research applications (Nakayama, Akiyama, Sugihara, & Nishio, 1998).
Antimicrobial Agents
Desai, Shihora, and Moradia (2007) explored the synthesis of new quinazolines, showing potential as antimicrobial agents. This study indicates the value of chemical synthesis in developing compounds that could serve as bases for antimicrobial research, suggesting a possible application area for 3-Chloro-N-(2-((4-chlorophenyl)sulfanyl)ethyl)benzenecarboxamide in studying or developing new antimicrobial materials (Desai, Shihora, & Moradia, 2007).
Material Science
Tapaswi et al. (2015) discussed the creation of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, highlighting their high refractive index and small birefringence. Such research underlines the importance of chemical compounds in the development of new materials with specific optical properties, pointing to another potential research application for this compound in the field of materials science (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Chemical Synthesis and Characterization
A study on the synthesis and characterization of Schiff bases related to anticonvulsant enaminones by Bhattacharjee, Saravanan, and Mohan (2011) illustrates the process of designing and synthesizing chemical compounds with potential therapeutic applications. This example demonstrates the broader chemical synthesis and characterization processes that could be relevant for researching this compound (Bhattacharjee, Saravanan, & Mohan, 2011).
Properties
IUPAC Name |
3-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-12-4-6-14(7-5-12)20-9-8-18-15(19)11-2-1-3-13(17)10-11/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAQEPLGMJAGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2669798.png)
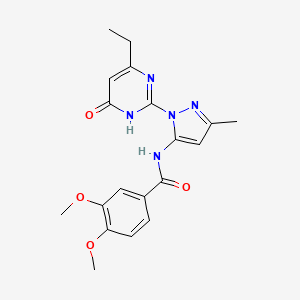

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2669801.png)
![2-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2669802.png)
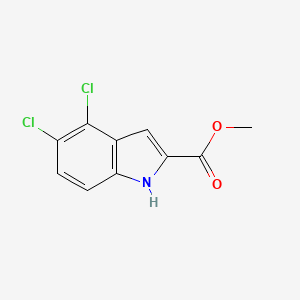
![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2669805.png)
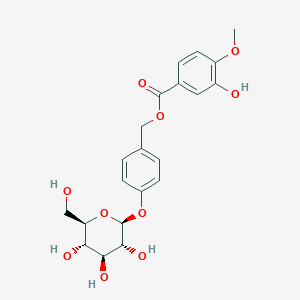
![N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2669809.png)
![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2669812.png)
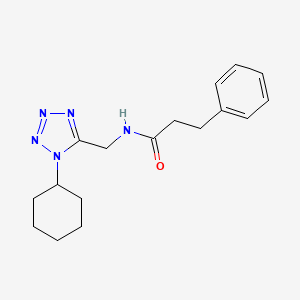
![N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide](/img/structure/B2669814.png)
